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Compound of Interest

5-amino-1H-pyrrolo[2,3-b]pyridin-
2(3H)-one

Cat. No.: B3038600

Compound Name:

To the researchers, scientists, and drug development professionals who drive innovation, this
guide serves as a comprehensive technical resource for the spectroscopic characterization of
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This molecule, built upon the privileged 7-
azaindole scaffold, is of significant interest in medicinal chemistry due to the established
biological activities of its parent structure.[1][2][3]

The direct and complete experimental spectroscopic data for this specific compound is not
extensively consolidated in publicly accessible literature. Therefore, this guide adopts an
expert-driven, predictive approach. Leveraging foundational spectroscopic principles and
comparative data from structurally analogous compounds, we will construct a detailed and
reliable spectral profile. This document is designed not merely as a list of data but as a self-
validating framework, explaining the causality behind spectral features and outlining robust
protocols for their acquisition. Our objective is to provide a trustworthy and authoritative guide
for any researcher synthesizing or working with this compound.

A critical consideration in the analysis of this molecule is the potential for lactam-lactim
tautomerism, an equilibrium between the 2-oxo (lactam) form and its 2-hydroxy (lactim) isomer,
5-amino-1H-pyrrolo[2,3-b]pyridin-2-ol. The spectroscopic data presented will likely reflect the
predominant tautomer under the specified analytical conditions, which is typically the lactam
form in aprotic solvents.
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5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-amino-1H-pyrrolo[2,3-b]pyridin-2-ol
(Lactam Form) (Lactim Form)
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Caption: Lactam-lactim tautomerism of the title compound.

Molecular Profile

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's
structure and fundamental properties.

Caption: Chemical structure of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C7H7Ns0 [4]
Molecular Weight 149.15 g/mol [4]
Exact Mass 149.058912 u [4]

| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For a structure like 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, both
'H and 3C NMR are indispensable.

Expertise & Rationale: The choice of a polar aprotic solvent like DMSO-ds is deliberate. It
readily dissolves the polar molecule and, more importantly, its deuterated form does not
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exchange with the amine (-NH2) and amide (N-H) protons, allowing for their observation in the
IH NMR spectrum. These exchangeable protons can be confirmed by adding a drop of D20 to
the NMR tube, which will cause their signals to disappear.

Predicted *H NMR Spectrum (500 MHz, DMSO-ds)

The predicted chemical shifts are based on the foundational 7-azaindole skeleton, modulated
by the electronic effects of the C5-amino (electron-donating) and C2-carbonyl (electron-
withdrawing) groups.

Table 2: Predicted *H NMR Chemical Shifts and Assignments
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| H3 (CH2) | 3.2 - 3.4 | Singlet | - | 2H | Methylene protons adjacent to the carbonyl group and
the pyrrole ring system. |

Note: The small coupling constant between H4 and H6 is typical for meta-coupling in a pyridine
ring.

Predicted **C NMR Spectrum (125 MHz, DMSO-ds)

The carbon spectrum provides a map of the carbon skeleton. The chemical shifts are highly
sensitive to the local electronic environment.

Table 3: Predicted 13C NMR Chemical Shifts and Assignments

Carbon Assignment Predicted & (ppm) Rationale

Carbonyl carbon of the
C2 (C=0) 170 - 175 . .

lactam, highly deshielded.

Bridgehead carbon adjacent to
C7a 150 - 155 o

the pyridine nitrogen.

Carbon bearing the amino
C5 145 - 150 group, deshielded by nitrogen

attachment.

Aromatic CH carbon in the
C6 125 -130 o

pyridine ring.

Bridgehead carbon of the
C3a 115-120 _

pyrrole ring.

Aromatic CH carbon shielded
C4 110 - 115

by the ortho-amino group.

| C3| 35 - 40 | Aliphatic CHz carbon adjacent to the carbonyl group. |

Standard NMR Experimental Protocol

o Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds).
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 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard one-pulse proton spectrum.

o Set a spectral width of approximately 16 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set a spectral width of approximately 220 ppm.

o Alarger number of scans will be required due to the low natural abundance of 3C.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) data. Calibrate the chemical shifts using the
residual solvent peak of DMSO-de (6 = 2.50 ppm for 1H, & = 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

Expertise & Rationale: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
superior to traditional KBr pellets as it requires minimal sample preparation and provides high-
quality, reproducible spectra. The key diagnostic peaks for this molecule will be the N-H
stretches from the amine and amide, and the strong C=0 stretch from the lactam.

Table 4: Predicted Characteristic IR Absorption Bands (ATR, solid)
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Wavenumber (v,

1 Intensity Vibration Type Functional Group
cm-

Medium-Strong, Amine (NHz2) and
3400 - 3200 N-H Stretch .

Broad Amide (N-H)
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2950 - 2850 Weak C-H Stretch Aliphatic CH2
1700 - 1670 Strong, Sharp C=0 Stretch Lactam (cyclic amide)

_ N-H Bend / C=C Amine / Aromatic
1640 - 1580 Medium-Strong )
Stretch Rings

| 1550 - 1450 | Medium | C=C and C=N Stretch | Aromatic Rings |

Standard IR Experimental Protocol (ATR)

e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.
Perform a background scan to record the spectrum of the ambient environment.

» Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Sample Scan: Apply pressure using the instrument's anvil to ensure good contact between
the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. The instrument software will automatically
ratio the sample scan against the background scan to produce the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and formula.

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray
lonization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes
fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]*. HRMS

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

provides a highly accurate mass measurement, which is crucial for confirming the elemental

composition (C7H7Ns0).

Table 5: Predicted Mass Spectrometry Data (ESI-HRMS)

lon Calculated m/z Expected Observation

The base peak or a very
prominent peak in the

[M+H]*+ 150.0662 L
positive ion mode
spectrum.
Often observed as an adduct
[M+Na]* 172.0481

in ESI.

| Potential Fragments | < 150 | Loss of CO (m/z ~122), loss of NHs (m/z ~133). |

Standard MS Experimental Protocol (ESI-HRMS)

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote
protonation.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets.

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a
Time-of-Flight (TOF) or Orbitrap instrument.

Data Analysis: Determine the accurate mass of the [M+H]* ion and use software to calculate
the elemental composition, comparing it to the theoretical formula.

Comprehensive Characterization Workflow
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The confirmation of a chemical structure is not reliant on a single technique but on the
convergence of evidence from multiple spectroscopic methods.

Synthesized Compound
(5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one)

-
N

-

“A
NMR Spectroscopy
(*H, 3C, 2D)
- Elucidate C-H Framework
- Confirm Connectivity

Mass Spectrometry (MS) Infrared (IR) Spectroscopy
- Determine Molecular Weight - Identify Functional Groups
- Confirm Formula (HRMS) (C=0, N-H, etc.)

Data Integration & Interpretation

Confirmed Structure
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Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This guide provides a comprehensive and technically grounded framework for the
spectroscopic analysis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. By integrating
predicted data from NMR, IR, and MS, supported by established chemical principles and data
from related structures, researchers are equipped with a robust set of expectations for
characterizing this novel compound. The protocols outlined represent standard, high-quality
practices in the field, ensuring that experimental data can be reliably obtained and compared
against the predictive models herein. The successful characterization of this molecule hinges
on a multi-technique approach, where the convergence of all spectroscopic data leads to an
unambiguous structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b3038600#spectroscopic-data-for-5-amino-1h-pyrrolo-2-3-b-pyridin-2-3h-one
https://www.benchchem.com/product/b3038600#spectroscopic-data-for-5-amino-1h-pyrrolo-2-3-b-pyridin-2-3h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3038600?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

